Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-
Description
Structure
3D Structure
Properties
CAS No. |
919079-31-5 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-methyl-2,3-dihydrobenzo[g][1]benzofuran-5-amine |
InChI |
InChI=1S/C13H13NO/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-6,8H,7,14H2,1H3 |
InChI Key |
ICVDFLVEOOGKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a common method for synthesizing naphtho[1,2-b]furan derivatives.
- Method A: Thermal Cyclization
- This method involves the reaction of substituted naphthols with suitable electrophiles under thermal conditions.
- For example, heating a mixture of 1-naphthol with an alkenyl halide in the presence of a base such as potassium carbonate can lead to the formation of dihydronaphtho[1,2-b]furan derivatives. The reaction typically requires refluxing in a solvent like acetone for several hours and can yield products in moderate to high yields (60%-80%) depending on the specific conditions used.
Condensation Reactions
Condensation reactions are also employed to synthesize naphtho[1,2-b]furan derivatives.
- Method B: Condensation with Malononitrile
Multi-component Reactions
Multi-component reactions (MCRs) provide an efficient route to synthesize complex molecules from simple starting materials.
- Method C: Three-component Reaction
- A three-component reaction involving a naphthol derivative, an aldehyde, and a nitrile can be utilized to synthesize naphtho[1,2-b]furan derivatives. This method allows for the formation of multiple bonds in a single step and can be conducted under mild conditions, often yielding products in good yields (up to 85%).
Visible-Light Mediated Synthesis
Recent advancements have introduced visible-light-mediated reactions as a green synthetic approach.
- Method D: Photocatalytic Cycloaddition
The choice of preparation method for naphtho[1,2-b]furan-5-amine depends on several factors including yield, reaction time, and environmental considerations.
| Method | Type | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|---|
| Method A | Thermal Cyclization | 60-80% | Several hours | Reflux in acetone |
| Method B | Condensation | Varies | Several hours | Reflux in ethanol |
| Method C | Multi-component | Up to 85% | Moderate | Mild conditions |
| Method D | Photocatalytic | Up to 90% | Shorter time | Visible light |
The synthesis of naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-, can be achieved through various methods including cyclization reactions, condensation reactions, and multi-component approaches. Recent developments in visible-light-mediated synthesis offer promising alternatives that align with green chemistry principles. The choice of method should consider the desired yield and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthofurans.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of naphtho[1,2-b]furan derivatives. Research indicates that modifications of this compound can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with specific substituents have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Properties
Naphtho[1,2-b]furan derivatives have been investigated for their antimicrobial activity. Studies demonstrate that certain analogs possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Charge Transport Materials
The compound's electronic properties make it suitable for applications in organic electronics. Research has focused on its use as a charge transport material in organic light-emitting diodes (OLEDs) and organic solar cells. The molecular structure allows for efficient charge mobility, which is crucial for the performance of these devices.
Photovoltaic Applications
Naphtho[1,2-b]furan derivatives are being explored as potential components in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently. Their integration into polymer blends has shown improved power conversion efficiencies.
Synthetic Methodologies
The synthesis of naphtho[1,2-b]furan-5-amine derivatives involves various chemical reactions such as cycloadditions and functional group transformations. These methodologies are crucial for developing new compounds with tailored properties for specific applications.
Case Studies
Several case studies have documented the successful synthesis of functionalized naphtho[1,2-b]furan derivatives with enhanced biological and electronic properties. For example, a study demonstrated the synthesis of a derivative that exhibited increased potency against specific cancer cell lines compared to the parent compound.
Data Summary Table
Mechanism of Action
The mechanism by which Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- exerts its effects involves its interaction with molecular targets such as transcription factors and enzymes. For instance, it has been shown to inhibit NF-κB activity, which plays a role in regulating immune response and inflammation . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Naphthofuran Derivatives
*Estimated based on structural inference.
Key Observations:
Functional Groups: The target compound’s amine group distinguishes it from the dione and lactone derivatives, which are carbonyl-rich. This amine may enhance water solubility and enable nucleophilic reactions (e.g., acylation). The dione derivative (CAS 140431-39-6) contains two ketones, likely increasing electrophilicity and hydrogen-bond acceptor capacity compared to the amine-containing target .
Saturation and Substituents :
- Partial saturation (2,3-dihydro) in the target compound contrasts with the fully saturated octahydro lactone derivative, which may exhibit greater conformational stability .
- Methyl groups in all three compounds influence steric effects and lipophilicity, but their positions (e.g., C3 in the target vs. C5a/C9 in the lactone) modulate spatial interactions differently.
Implications for the Target Compound:
- The amine group in the target compound may enable interactions with biological targets (e.g., enzymes, receptors) distinct from the lactone or dione derivatives.
- Partial saturation (dihydro) could reduce metabolic degradation compared to fully aromatic analogs, improving bioavailability.
Biological Activity
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- (CAS Number: 919079-31-5) is a compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, including its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of Naphtho[1,2-b]furan-5-amine is C13H13NO. Its structure features a naphtho[1,2-b]furan core with an amine functional group and a methyl group at specific positions, which are crucial for its biological activity. The compound's structural characteristics influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of naphtho[1,2-b]furan derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. A notable example is the discovery of naphtho[1,2-b]furan-2-carboxamides that act as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. One such compound demonstrated an IC50 value of 3 nM against MCH-R1, indicating potent activity in modulating hormonal pathways involved in cancer progression .
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of naphtho[1,2-b]furan derivatives. A study reported that newly synthesized derivatives exhibited varying degrees of antibacterial activity against several bacterial strains at concentrations around 30 µg/mL. The presence of functional groups such as amines and carboxamides appears to enhance their antimicrobial potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the naphtho[1,2-b]furan core significantly impact biological activity. For example:
- Substitution at C-5 : Variations in substituents at the C-5 position have been linked to changes in receptor binding affinity and selectivity.
- Chain Linker Length : The length and nature of linkers connecting the naphtho[1,2-b]furan to other moieties also affect the compound's pharmacokinetic properties and overall efficacy .
Case Study 1: Antitumor Efficacy
A comprehensive study evaluated a series of naphtho[1,2-b]furan derivatives for their antitumor activity against MCF-7 breast cancer cells. The results indicated that certain substitutions led to cell cycle arrest in the G0/G1 phase, suggesting a mechanism involving cell proliferation inhibition .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized naphtho[1,2-b]furan compounds. The study revealed that specific derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, emphasizing the potential for developing new antimicrobial agents based on this scaffold .
Data Summary
| Activity Type | Compound | Target/Pathway | IC50 Value | Notes |
|---|---|---|---|---|
| Antitumor | Naphtho[1,2-b]furan derivative | MCH-R1 | 3 nM | Potent antagonist |
| Antimicrobial | Naphtho[1,2-b]furan derivatives | Various bacterial strains | 30 µg/mL | Effective against multiple strains |
| Cytotoxicity | Naphtho[1,2-b]furan analogs | MCF-7 cells | Not specified | Induces G0/G1 phase arrest |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing naphtho[1,2-b]furan derivatives, and how are reaction conditions optimized?
- Answer : Efficient synthesis routes include one-step reactions using catalysts like polyvinylpolypyrrolidone (PVPP)-supported triflic acid under mild conditions, which simplifies furan ring formation . Multi-step approaches involve cyclization of pre-functionalized intermediates, where temperature control (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) optimization are critical to minimize byproducts . Reaction progress is monitored via TLC and HPLC to ensure intermediate stability and product purity.
Q. How is structural elucidation of naphtho[1,2-b]furan derivatives performed using spectroscopic techniques?
- Answer : Structural confirmation integrates IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (to resolve dihydrofuran proton coupling patterns and aromatic carbon environments), and HRMS (for exact mass validation) . For stereochemical ambiguity, X-ray crystallography provides definitive spatial arrangements, as demonstrated in resolving the (5R,6R)-configuration of related naphthofurans .
Q. What biological evaluation strategies are applied to naphtho[1,2-b]furan derivatives in pharmacological research?
- Answer : Antimicrobial activity is assessed via disk diffusion assays against Staphylococcus aureus and Candida albicans, complemented by molecular docking to predict binding affinities for microbial enzymes (e.g., dihydrofolate reductase) . Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated against reference drugs like doxorubicin .
Advanced Research Questions
Q. How should researchers address contradictory spectroscopic data during structural analysis of complex naphthofuran derivatives?
- Answer : Discrepancies between predicted and observed NMR splitting patterns require density functional theory (DFT) simulations to model proton environments. For example, unexpected aromatic multiplicities may indicate regioisomers, resolved via NOESY experiments to confirm spatial proximity of substituents . Cross-validation with HRMS isotopic patterns (e.g., M+1 and M+2 peaks) ensures molecular formula accuracy .
Q. What advanced strategies improve reaction yields in multi-step syntheses of dihydro-naphthofuran amines?
- Answer : Flow chemistry enhances heat/mass transfer in exothermic steps (e.g., cyclization), while microwave-assisted synthesis reduces reaction times. For instance, microwave irradiation at 150°C for 10 minutes increased yields by 30% compared to conventional heating . Solvent optimization using Hansen solubility parameters (e.g., δD, δP, δH) minimizes side reactions in polar aprotic solvents like DMSO .
Q. How can structure-activity relationship (SAR) studies be conducted when naphthofuran derivatives lack expected photochemical properties?
- Answer : SAR analysis involves synthesizing analogs with varied substituents (e.g., methoxy vs. methyl groups at position C-3) and testing under controlled UV-vis conditions. For non-photochromic derivatives (e.g., 6b,13b-dihydro compounds), time-dependent DFT (TD-DFT) models electronic transitions to identify structural bottlenecks (e.g., steric hindrance from methyl groups) . Comparative studies with photochromic analogs (e.g., unsubstituted naphthofurans) clarify substituent effects on π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
